molecular formula C11H12N2OS B3366964 2-Imino-3-propan-2-yl-1,3-benzothiazin-4-one CAS No. 15568-03-3

2-Imino-3-propan-2-yl-1,3-benzothiazin-4-one

Cat. No.: B3366964
CAS No.: 15568-03-3
M. Wt: 220.29 g/mol
InChI Key: SDKRXRYROLFJPO-UHFFFAOYSA-N
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Description

2-Imino-3-propan-2-yl-1,3-benzothiazin-4-one is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of an imino group at the second position, a propan-2-yl group at the third position, and a benzothiazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-propan-2-yl-1,3-benzothiazin-4-one typically involves the reaction of 2-mercaptobenzoic acid with cyanamide under acidic conditions to form the benzothiazine coreFor instance, the alkylation of 2-thioxo-2,3-dihydrobenzo[e][1,3]thiazin-4-one with propan-2-yl halides in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-propan-2-yl-1,3-benzothiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imino or propan-2-yl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imino derivatives

    Substitution: Substituted benzothiazine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Imino-3-propan-2-yl-1,3-benzothiazin-4-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, while the benzothiazine core can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thioxo-2,3-dihydrobenzo[e][1,3]thiazin-4-one
  • 2-Oxo-2,3-dihydrobenzo[e][1,3]thiazin-4-one
  • 2-Arylimino-2,3-dihydrobenzo[e][1,3]thiazin-4-one

Uniqueness

2-Imino-3-propan-2-yl-1,3-benzothiazin-4-one is unique due to the presence of the imino and propan-2-yl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

IUPAC Name

2-imino-3-propan-2-yl-1,3-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7(2)13-10(14)8-5-3-4-6-9(8)15-11(13)12/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKRXRYROLFJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935270
Record name 2-Imino-3-(propan-2-yl)-2,3-dihydro-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15568-03-3
Record name Benzothiazin-4-one, (4H)1,3-, 2,3-dihydro-2-imino-3-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015568033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-3-(propan-2-yl)-2,3-dihydro-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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